molecular formula C10H10N2O B11796254 3-(o-Tolyl)isoxazol-4-amine

3-(o-Tolyl)isoxazol-4-amine

Cat. No.: B11796254
M. Wt: 174.20 g/mol
InChI Key: YUKCXGKWPJJWRS-UHFFFAOYSA-N
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Description

3-(o-Tolyl)isoxazol-4-amine is an aromatic heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It features an isoxazole ring—a five-membered aromatic structure containing adjacent oxygen and nitrogen atoms—substituted with a 2-methylphenyl group at the 3-position and an amine group at the 4-position . The compound is supplied with a documented purity of 97% . Isoxazole derivatives are recognized as privileged structures in medicinal chemistry due to their presence in a variety of biologically active molecules and natural products . The isoxazole ring system is a key pharmacophore essential for biological activity and is found in several antifungal agents and other therapeutic compounds . More broadly, this class of compounds has demonstrated a wide spectrum of pharmacological properties in research, including antimicrobial, anti-inflammatory, and anti-cancer activities, making them valuable scaffolds in drug discovery and development . The primary amino functional group on the isoxazole ring provides a versatile handle for further chemical modification, allowing researchers to synthesize diverse libraries of derivatives for structure-activity relationship (SAR) studies or to create more complex molecular architectures . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2-oxazol-4-amine

InChI

InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)10-9(11)6-13-12-10/h2-6H,11H2,1H3

InChI Key

YUKCXGKWPJJWRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC=C2N

Origin of Product

United States

Synthetic Strategies for 3 O Tolyl Isoxazol 4 Amine and Its Analogs

Retrosynthetic Analysis of 3-(o-Tolyl)isoxazol-4-amine

A retrosynthetic analysis of this compound reveals several logical bond disconnections that pave the way for its synthesis. The most common approach involves breaking the isoxazole (B147169) ring to identify simpler, more readily available starting materials.

One primary disconnection strategy targets the C4-N and O-N bonds. This leads back to a β-ketonitrile, specifically 2-cyano-1-(o-tolyl)ethan-1-one, and hydroxylamine (B1172632). This pathway is particularly advantageous as it starts from commercially accessible substituted acetophenones, with the cyano group being introduced through established chemical methods.

A second retrosynthetic route involves cleaving the C3-C4 and N-O bonds, which points to a 1,3-dipolar cycloaddition reaction. This would necessitate the reaction of an o-tolyl-substituted nitrile oxide with an enamine or a similar nitrogen-containing alkyne equivalent. The required nitrile oxide can be generated in situ from the corresponding oxime or hydroximoyl halide.

A third strategy considers the late-stage introduction of the amine functionality at the C4 position. This begins with a pre-formed 3-(o-tolyl)isoxazole (B12094262), which is subsequently functionalized. A typical sequence would involve the nitration of the C4 position, followed by a reduction step to yield the desired 4-amino product. The success of this approach hinges on achieving regioselective functionalization of the 3-(o-tolyl)isoxazole core.

Classical Cyclization Approaches to Isoxazole Ring Systems

Traditional methods for constructing the isoxazole ring are foundational in organic synthesis and generally involve the reaction of a three-carbon component with a hydroxylamine derivative.

The condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents is a time-tested and reliable method for synthesizing isoxazoles. The reaction mechanism proceeds through the initial formation of an oxime, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring. A potential challenge with this method arises when using unsymmetrical 1,3-dicarbonyl compounds, as it can lead to the formation of a mixture of isomeric isoxazoles.

For the synthesis of 4-aminoisoxazoles, β-ketonitriles (α-cyano ketones) are often used as precursors. The reaction of hydroxylamine with an α-cyano ketone, such as 2-cyano-1-(o-tolyl)ethan-1-one, can produce 4-amino-3-(o-tolyl)isoxazole through a cyclization-tautomerization sequence.

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene, is a highly efficient and convergent method for synthesizing isoxazoles and isoxazolines, respectively. This reaction, known as the Huisgen cycloaddition, provides excellent control over regioselectivity in the formation of the isoxazole ring. The nitrile oxide is typically generated in situ from an aldoxime through oxidation or from a hydroximoyl chloride via dehydrohalogenation.

To synthesize this compound using this approach, the cycloaddition of o-tolyl-nitrile oxide with a nitrogen-substituted alkyne, such as an ynamine, would be required. However, the stability and availability of suitable nitrogen-substituted alkynes can be a limitation. An alternative strategy involves using a nitroalkene as the dipolarophile, followed by the reduction of the nitro group on the resulting isoxazole.

Modern Synthetic Methodologies for 4-Aminoisoxazoles

Recent advancements in synthetic organic chemistry have introduced more efficient and versatile methods for the preparation of highly functionalized isoxazoles, including 4-aminoisoxazoles.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer significant benefits in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of 4-aminoisoxazoles.

One notable example is a three-component reaction involving an aldehyde, hydroxylamine, and a β-ketonitrile, which allows for the rapid assembly of polysubstituted 4-aminoisoxazoles. Another MCR strategy involves the reaction of an aldehyde, hydroxylamine hydrochloride, and an active methylene (B1212753) compound like malononitrile (B47326) in the presence of a base. While this often leads to 5-aminoisoxazoles, modifications to this reaction could potentially be adapted for the synthesis of 4-aminoisoxazoles.

Transition metal catalysis has become a powerful tool for synthesizing heterocyclic compounds, including isoxazoles, offering high efficiency, selectivity, and functional group tolerance.

Palladium- and copper-catalyzed reactions are particularly prominent in this field. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto a pre-formed isoxazole ring. More direct syntheses of the isoxazole ring have also been developed. One such method is the copper-catalyzed aerobic oxidative annulation of ketones and amines with nitromethane (B149229), where nitromethane serves as a one-carbon and one-nitrogen source. Another innovative approach is the rhodium-catalyzed annulation of N-acyl amides with internal alkynes to form isoxazole derivatives. Additionally, a copper-catalyzed three-component reaction of aldehydes, amines, and terminal alkynes has been developed for the synthesis of polysubstituted isoxazoles.

Metal-Free Synthetic Routes and Green Chemistry Principles

The development of metal-free synthetic routes for isoxazoles is driven by the need to avoid the high costs, toxicity, and waste associated with metal catalysts like copper and ruthenium. rsc.org Green chemistry principles, which focus on atom economy, safer solvents, energy efficiency, and the generation of non-toxic byproducts, are increasingly being integrated into these synthetic strategies. nih.govresearchgate.net

A notable metal-free approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org This can be achieved under mild, catalyst-free conditions, often utilizing green solvents like water or ethanol (B145695). rsc.orgmdpi.com For instance, the reaction of various azides with nitroolefins or β-enaminones in water at room temperature, assisted by ultrasound, can produce 1,5-substituted and 1,4-substituted triazoles, a related class of heterocycles, demonstrating the potential for similar green isoxazole syntheses. rsc.org

Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (DIB), offer a metal-free alternative for generating nitrile oxides in situ from oximes. researchgate.net This method allows for the subsequent cycloaddition with alkynes to form isoxazole rings under mild conditions. researchgate.net

Key principles of green chemistry applied to isoxazole synthesis include:

Use of Safer Solvents: Water and ethanol are preferred over hazardous organic solvents. mdpi.compreprints.org

Catalyst-Free Reactions: Developing protocols that proceed efficiently without the need for metal or even any catalyst. rsc.orgnih.gov

Energy Efficiency: Employing methods like microwave irradiation and ultrasonication to reduce reaction times and energy consumption. nih.govpreprints.org

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. mdpi.com

One-pot, multi-component reactions (MCRs) are particularly aligned with green chemistry as they are cost-effective, highly efficient, and reduce waste by combining several synthetic steps without isolating intermediates. mdpi.com For example, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones can be achieved through a one-pot, three-component reaction of hydroxylamine hydrochloride, ethyl acetoacetate, and an aromatic aldehyde in aqueous media. orgchemres.org

Interactive Data Table: Comparison of Conventional and Green Synthesis Methods for Isoxazole Derivatives

FeatureConventional MethodGreen Chemistry Approach
Catalyst Often requires metal catalysts (e.g., Cu(I), Ru(II))Metal-free, organocatalysts, or catalyst-free
Solvent Often uses toxic organic solventsWater, ethanol, or solvent-free conditions
Energy Input Typically requires prolonged heatingMicrowave or ultrasound irradiation for shorter times
Byproducts Can generate significant wasteMinimal by-products, higher atom economy
Reaction Time Often several hours to daysCan be reduced to minutes
Yields VariableOften improved yields

Microwave-Assisted and Ultrasonication Techniques in Isoxazole Synthesis

Microwave irradiation and ultrasonication have emerged as powerful tools in organic synthesis, significantly accelerating reaction rates and often improving yields for the synthesis of isoxazoles and their analogs. nih.govpreprints.org These techniques are considered green as they reduce energy consumption and often allow for the use of less hazardous solvents. nih.govresearchgate.net

Microwave-Assisted Synthesis:

Microwave heating is a sustainable technique that can enhance the rate of reactions, leading to high selectivity and improved product yields compared to conventional heating methods. nih.govresearchgate.net It is particularly effective for multi-component reactions to produce novel heterocyclic scaffolds. d-nb.info For example, an efficient synthesis of 3-substituted bis-isoxazole ethers has been developed via a 1,3-dipolar cycloaddition reaction under catalyst-free, microwave-assisted conditions. nih.gov This method offers the advantages of being environmentally friendly, efficient, and having simple operation with high regional selectivity. nih.gov In some cases, microwave irradiation can facilitate the polarization of molecules, leading to rapid reactions, which is consistent with reaction mechanisms involving polar transition states. d-nb.info

Ultrasonication Techniques:

Sonochemistry, the application of ultrasound to chemical reactions, provides an eco-friendly alternative to traditional methods that often require long reaction times and harsh conditions. preprints.orgscilit.com Ultrasound irradiation enhances reaction efficiency, reduces energy consumption, and improves yields by accelerating reaction kinetics through the phenomenon of acoustic cavitation. preprints.orgscilit.com This technique has been successfully applied to various aspects of isoxazole synthesis, including multi-component reactions, catalytic systems, and solvent-free protocols. preprints.orgpreprints.org For instance, an ultrasound-assisted one-pot, three-component method for the practical synthesis of diverse isoxazole derivatives using pyridine (B92270) as an organocatalyst in an aqueous ethanolic solution at room temperature has been reported to be more efficient in terms of product yield and reaction times compared to conventional methods. rsc.org

Interactive Data Table: Impact of Microwave and Ultrasound on Isoxazole Synthesis

TechniqueKey AdvantagesExample ApplicationReference
Microwave Irradiation Shorter reaction times, higher yields, enhanced selectivity.Synthesis of 3-substituted bis-isoxazole ethers via 1,3-dipolar cycloaddition. nih.gov
Ultrasonication Reduced reaction times, increased yields, use of green solvents, energy conservation.One-pot, three-component synthesis of isoxazole derivatives using an organocatalyst. rsc.org

Strategic Introduction of the o-Tolyl Substituent

The introduction of an o-tolyl group at the 3-position of the isoxazole ring is a critical step in the synthesis of this compound. This substituent significantly influences the molecule's steric and electronic properties. The synthesis generally involves the cyclization of an appropriate precursor that already contains the o-tolyl moiety.

One common strategy is the reaction of a primary nitro compound with an aldehyde. For example, 3,5-di(o-tolyl)-4-phenylisoxazole can be synthesized from the reaction of the corresponding nitro compound and aldehyde precursors. rsc.org Another approach involves the transformation of cyclopentenone-MBH acetates, where the type of aryl substituent on the acetate (B1210297) can direct the reaction pathway. mdpi.com

The synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol, a related analog, can be achieved via the cyclization of an oxime intermediate derived from an o-tolyl-substituted aldehyde. This highlights a general pathway where the aromatic substituent is incorporated into one of the starting materials prior to the formation of the isoxazole ring.

Bicyclic isoxazole derivatives containing an o-tolyl group have also been synthesized. For instance, Dimethyl-6-(o-tolyl)-4H-cyclopenta[c]isoxazole-5,5(6H)-dicarboxylate was prepared, demonstrating the compatibility of the o-tolyl group in intramolecular nitrile oxide cycloaddition reactions. nih.gov

Interactive Data Table: Synthetic Routes for Introducing the o-Tolyl Group

Starting MaterialReagent/MethodProduct TypeReference
o-Tolyl-substituted nitro compoundAldehyde3,5-disubstituted isoxazole rsc.org
o-Tolyl-substituted cyclopentenone-MBH acetateNaNO2s-Indacene-1,5-dione mdpi.com
o-Tolyl-substituted aldehydeHydroxylamine, then cyclization3-(o-Tolyl)isoxazole derivative
Dimethyl 2-(2-nitro-1-(o-tolyl)ethyl)-2-(prop-2-yn-1-yl)malonateDBU, Yamaguchi reagentBicyclic isoxazole with o-tolyl group nih.gov

Regioselective Synthesis of 4-Aminoisoxazoles vs. other Amino-Isoxazole Isomers

Achieving regioselectivity in the synthesis of aminoisoxazoles is crucial for obtaining the desired 4-amino isomer over other possibilities, such as 3-amino or 5-aminoisoxazoles. The outcome of the reaction is often dependent on the reaction conditions and the nature of the substituents on the starting materials. rsc.orgdoi.org

The [2+3] cycloaddition reaction between nitrile oxides and captodative olefins is a key method that can be highly regioselective. researchgate.net For instance, the reaction of nitrile oxides with captodative olefins can lead specifically to 5-substituted amino-isoxazoles, while reaction with methyl crotonate derivatives yields 4-substituted methoxycarbonyl-isoxazoles. researchgate.net Microwave irradiation has been shown to accelerate these reactions without altering the regioselectivity observed under thermal conditions. researchgate.net

The synthesis of 5-aminoisoxazoles can be achieved through various routes, including the addition of a lithiated alkyl nitrile to an α-chlorooxime. organic-chemistry.org This method provides a convenient route to 4-alkyl-5-aminoisoxazoles, avoiding the high temperatures and basic conditions required by other methods. organic-chemistry.org The reaction of β-enamino diketones with hydroxylamine hydrochloride can also be controlled to produce different regioisomers by varying the reaction conditions and substrate structure. rsc.org

In some cases, the pH of the reaction medium can dictate the regiochemical outcome. For example, the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine can yield either 5-amino-3-tert-butylisoxazole or 3-amino-5-tert-butylisoxazole (B1265968) depending on whether the initial reaction occurs at the carbonyl or nitrile group, which is influenced by the basicity of the medium. doi.org

Interactive Data Table: Regioselective Synthesis of Aminoisoxazoles

Starting MaterialsReaction ConditionsProduct IsomerReference
Nitrile oxides and captodative olefinsThermal or microwave5-Aminoisoxazole researchgate.net
Lithiated alkyl nitriles and α-chlorooximesLow temperature4-Alkyl-5-aminoisoxazole organic-chemistry.org
β-Enamino diketones and hydroxylamine HClVaried conditions4,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles rsc.org
4,4-Dimethyl-3-oxopentanenitrile and hydroxylamineWeakly basic aqueous media3-Amino-5-tert-butylisoxazole doi.org
4,4-Dimethyl-3-oxopentanenitrile and hydroxylamine HClNot specified5-Amino-3-tert-butylisoxazole doi.org

Chemical Reactivity and Transformation of 3 O Tolyl Isoxazol 4 Amine

Reactivity of the Isoxazole (B147169) Heterocycle Scaffold

The isoxazole ring is an aromatic heterocycle characterized by a weak N-O bond, which is a focal point of its reactivity. researchgate.net This inherent weakness makes the isoxazole ring susceptible to cleavage under various conditions, including reductive, basic, and photochemical treatments. researchgate.net The stability of the isoxazole ring system is sufficient to allow for modifications of its substituents, yet it can be readily cleaved when desired, making it a versatile synthetic intermediate. researchgate.net

The isoxazole ring in 3-(o-Tolyl)isoxazol-4-amine can participate in cycloaddition reactions. For instance, [2+3] cycloaddition reactions involving nitrile oxides are a common method for synthesizing isoxazole rings and highlight the potential for the ring to engage in such transformations. nih.govrsc.org The electron distribution in the isoxazole ring influences its susceptibility to electrophilic and nucleophilic attack. While the isoxazole ring is generally considered electron-rich, the presence of the amino group at the 4-position and the o-tolyl group at the 3-position will modulate the electron density and, consequently, the regioselectivity of such reactions.

Reactions Involving the 4-Amino Functional Group

The 4-amino group on the isoxazole ring is a primary amine and thus exhibits characteristic reactivity. It can undergo a variety of transformations, including diazotization and acylation.

Diazotization: Primary heterocyclic amines can be converted to diazonium salts upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. acs.orgsci-hub.se While aliphatic diazonium salts are often unstable, heterocyclic diazonium salts can be synthetically useful intermediates. nih.gov The diazotization of this compound would likely proceed to form a diazonium species, which could then be subjected to various nucleophilic substitution reactions. researchgate.net However, the stability and subsequent reactivity of the resulting diazonium salt would be influenced by the electronic nature of the isoxazole ring. sci-hub.se

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction would lead to the formation of the corresponding amide derivative. The O-selective acylation of amino alcohols has been reported, suggesting that under specific conditions, selective acylation of either the amino group or other potential reactive sites could be achieved, although in this specific molecule, N-acylation is the most probable outcome. researchgate.netbibliotekanauki.pl The reactivity of the amino group in acylation reactions can sometimes be lower in heterocyclic systems compared to their aliphatic counterparts. mdpi.com

Table 1: Potential Reactions of the 4-Amino Group

Reaction Reagents Product Type
Diazotization NaNO₂, HCl Diazonium salt
Acylation Acyl chloride, base N-acyl derivative
Reductive Amination Aldehyde/Ketone, reducing agent Secondary/Tertiary amine

Chemical Transformations at the o-Tolyl Substituent

The o-tolyl group, a methyl-substituted phenyl ring, offers additional sites for chemical modification, primarily at the methyl group and on the aromatic ring itself.

Oxidation of the Methyl Group: The methyl group can be oxidized to various functional groups, including a formyl, carboxyl, or hydroxymethyl group, using appropriate oxidizing agents. For instance, the oxidation of a methyl group on an aromatic ring is a common transformation in organic synthesis. The choice of oxidant would determine the extent of oxidation.

Halogenation of the Aromatic Ring: The phenyl ring of the o-tolyl group can undergo electrophilic aromatic substitution reactions, such as halogenation. The directing effect of the methyl group (ortho, para-directing) and the isoxazole substituent will influence the position of halogenation. Ring-opening halogenation of isoxazoles themselves has also been reported, which could be a competing pathway depending on the reaction conditions. nih.gov

Table 2: Potential Transformations of the o-Tolyl Substituent

Transformation Reagents Product Feature
Methyl Group Oxidation KMnO₄ or other oxidizing agents Carboxylic acid or aldehyde at the tolyl position
Aromatic Halogenation X₂ (e.g., Br₂), Lewis acid Halogen atom on the tolyl ring

Ring-Opening Reactions and Rearrangements of Isoxazole Derivatives

As previously mentioned, the facile cleavage of the N-O bond is a hallmark of isoxazole chemistry, leading to a variety of ring-opening and rearrangement products. researchgate.net

Reductive Ring Opening: Catalytic hydrogenation (e.g., with Pd/C or Raney Ni) or treatment with reagents like Mo(CO)₆ and water can induce reductive cleavage of the N-O bond to yield β-enaminones. mdpi.comrsc.org This transformation is a powerful synthetic tool, as the resulting β-enaminones are versatile precursors for other heterocyclic systems. mdpi.com

Photochemical Rearrangements: Isoxazoles can undergo photochemical rearrangements upon UV irradiation. wikipedia.org A common transformation is the photoisomerization of isoxazoles to oxazoles, which is thought to proceed through an acyl azirine intermediate. acs.orgnih.gov Ketenimines have also been identified as products of the photochemical rearrangement of certain trisubstituted isoxazoles. acs.orgnih.gov

Thermal and Base-Promoted Rearrangements: Thermal conditions can also induce rearrangements of isoxazoles. acs.org Furthermore, base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, have been observed in certain isoxazole derivatives, leading to the formation of different heterocyclic systems. beilstein-journals.org Another example is the base-promoted transformation of 3-aryltetrahydrobenzisoxazoles to benzoxazoles. rsc.org Recently, an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement has been described for the synthesis of 3,4,5-trisubstituted isoxazoles. researchgate.net

Ring-Opening Fluorination: A more recent development is the ring-opening fluorination of isoxazoles using electrophilic fluorinating agents like Selectfluor®. This reaction leads to the formation of tertiary fluorinated carbonyl compounds through N-O bond cleavage. researchgate.netorganic-chemistry.org

Table 3: Summary of Isoxazole Ring-Opening and Rearrangement Reactions

Reaction Type Conditions/Reagents Typical Product(s)
Reductive Ring Opening Catalytic Hydrogenation (e.g., Pd/C) β-Enaminone
Photochemical Rearrangement UV light Oxazole, Ketenimine
Base-Promoted Rearrangement Base (e.g., Cs₂CO₃) Rearranged heterocycles (e.g., Benzoxazole)
Ring-Opening Fluorination Selectfluor® Tertiary fluorinated carbonyl compound

Computational and Theoretical Studies of Isoxazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.net For isoxazole (B147169) systems, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)), are employed to optimize molecular geometries and predict electronic parameters. researchgate.netresearchgate.net

Theoretical studies on related 3-aryl isoxazole structures reveal that the isoxazole ring itself is planar. mdpi.com The key geometric parameters for a molecule like 3-(o-Tolyl)isoxazol-4-amine would be the bond lengths, bond angles, and the dihedral angle between the o-tolyl ring and the isoxazole ring. In many 3-aryl isoxazoles, the aryl ring is nearly coplanar with the isoxazole ring to maximize π-conjugation, though steric hindrance from ortho-substituents, such as the methyl group in the o-tolyl moiety, can force the rings out of planarity. nih.govumt.edu For instance, crystallographic data of an anthracenyl-substituted isoxazole shows the fused aromatic ring is nearly orthogonal to the isoxazole plane, a conformation thought to be critical for certain biological interactions. umt.edu

Electronic structure analyses focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For isoxazole derivatives, these calculations help in understanding their electronic properties and potential applications. researchgate.netresearchgate.net DFT studies have been used to calculate properties such as ionization potential, electron affinity, electronegativity, hardness, and electrophilicity, which describe the molecule's reactivity. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of Isoxazole Derivatives (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Method/Basis Set
3,5-Diphenylisoxazole-6.20-1.504.70B3LYP/6-31G(d,p)
5-Methyl-3-phenylisoxazole-6.35-1.454.90B3LYP/6-31G(d,p)
Generic Isoxazole Derivative A-5.98-0.485.50MPW1PW91/6-31G(d,p)
Generic Isoxazole Derivative B-8.41-1.916.50MPW1PW91/6-31G(d,p)

Note: The data in this table is illustrative, based on typical values found in computational studies of related isoxazole compounds, and does not represent experimentally verified values for this compound. researchgate.net

Analysis of Substituent Effects on Reactivity and Electronic Properties

Substituents on the isoxazole ring significantly influence the molecule's electronic properties and reactivity. chemrxiv.orgnih.gov The o-tolyl group at the 3-position and the amine group at the 4-position of the target molecule are expected to have distinct effects.

Computational studies on substituted isoxazoles have shown that EDGs tend to decrease the HOMO-LUMO energy gap, which correlates with higher reactivity. chemrxiv.org Conversely, electron-withdrawing groups (EWGs) generally increase the energy gap and decrease reactivity. mdpi.com The interplay between the steric hindrance and electronic effects of the o-tolyl group, combined with the strong electron-donating nature of the 4-amino group, dictates the specific chemical behavior of this compound. These substituent effects are critical in tuning the molecule for specific applications, such as in designing photoswitches where substituents govern the efficiency of photoisomerization. chemrxiv.org

Conformational Analysis of Aryl-Substituted Isoxazoles

The three-dimensional structure and conformational flexibility of aryl-substituted isoxazoles are key to understanding their interactions with biological targets or their assembly in materials. Conformational analysis, often performed using computational methods, focuses on the rotation around the single bond connecting the aryl ring to the isoxazole ring. cwu.edu

For this compound, the primary conformational feature is the dihedral (torsion) angle between the plane of the o-tolyl group and the plane of the isoxazole ring. While π-conjugation favors a planar conformation, steric repulsion between the ortho-methyl group of the tolyl ring and the atoms of the isoxazole ring (specifically the ring nitrogen) can lead to a twisted, non-planar ground state conformation. umt.edu

Computational potential energy scans, where the energy of the molecule is calculated as a function of the dihedral angle, can identify the most stable conformers and the energy barriers to rotation. nsf.gov For some 3-aryl isoxazoles, the energy barrier for this rotation is significant, indicating that the molecule may exist in distinct, stable conformations. nsf.gov In certain crystal structures of related compounds, the aryl and isoxazole rings have been found to be nearly coplanar, while in others with bulky substituents, significant twisting is observed. mdpi.comnih.govumt.edu

Mechanistic Investigations of Isoxazole Formation and Reactions using Computational Methods

Computational methods are invaluable for elucidating the reaction mechanisms involved in the synthesis and subsequent reactions of isoxazoles. nih.gov The most common route to the isoxazole ring is the [3+2] cycloaddition reaction (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. researchgate.netacs.orgnih.gov

DFT calculations can model the transition states and intermediates of these reactions, providing insights into their regioselectivity and stereoselectivity. nih.govtubitak.gov.tr For example, studies on the cycloaddition of nitrile oxides to alkenes or alkynes have used DFT to analyze the reaction profiles, confirming that the reaction often proceeds through a one-step, concerted mechanism. acs.org The activation energies for different possible pathways can be calculated to predict which product isomer will be favored, results that often show good agreement with experimental findings. acs.orgtubitak.gov.tr Computational studies have also revealed nonconcerted mechanisms involving metallacycle intermediates in copper-catalyzed cycloadditions. organic-chemistry.org These mechanistic insights are crucial for optimizing reaction conditions and developing new synthetic routes to complex isoxazole derivatives. researchgate.netorganic-chemistry.org

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. For 3-(o-Tolyl)isoxazol-4-amine, both ¹H NMR and ¹³C NMR would be employed to confirm the connectivity of atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the tolyl and isoxazole (B147169) rings, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The splitting patterns and integration of these signals would help confirm the substitution pattern. Specifically, the protons on the ortho-substituted tolyl group would exhibit a complex multiplet pattern characteristic of an ABCD spin system. The isoxazole ring proton would likely appear as a singlet, and the amine protons would present as a broad singlet, the chemical shift of which could vary depending on the solvent and concentration. The methyl group protons would appear as a distinct singlet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For this compound, one would expect to observe signals for the carbons of the isoxazole ring, the carbons of the tolyl ring (including the methyl carbon), and the carbon atoms bonded to the functional groups. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected.

Key expected vibrational frequencies would include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The isoxazole and tolyl rings would exhibit characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H bending: The scissoring vibration of the primary amine group is expected around 1580-1650 cm⁻¹.

C-N stretching: This vibration for an aromatic amine would be anticipated in the 1250-1335 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₁₀H₁₀N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (174.20 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would likely involve cleavage of the isoxazole ring and loss of substituents from the tolyl group, providing further structural evidence.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine group. This would unambiguously confirm the connectivity and conformation of the molecule in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. For this compound (C₁₀H₁₀N₂O), the theoretical elemental composition would be:

Carbon (C): 68.95%

Hydrogen (H): 5.79%

Nitrogen (N): 16.08%

Oxygen (O): 9.18%

Experimental results from elemental analysis that closely match these theoretical values would serve to verify the empirical and molecular formula of the synthesized compound.

Advanced Research Perspectives in Substituted Isoxazole Chemistry

Development of Novel and Efficient Synthetic Routes for Isoxazole (B147169) Derivatives

The synthesis of the isoxazole core is a well-explored area, yet the pursuit of more efficient, environmentally benign, and versatile methods continues to drive research. The classical and most powerful method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. However, generating unstable nitrile oxides in situ from precursors like aldoximes requires specific oxidative conditions.

Modern synthetic strategies focus on improving efficiency, yield, and sustainability. Key areas of development include:

Catalyst-Free Syntheses in Aqueous Media: One innovative approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in water, completely avoiding the need for a catalyst. This method is lauded for its mild conditions, high yields, and simplified work-up procedures, aligning with the principles of green chemistry.

Metal-Catalyzed Reactions: Transition metals play a significant role in modern isoxazole synthesis. Copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides with terminal acetylenes offer a rapid and regioselective route to 3,5-disubstituted isoxazoles. Palladium-catalyzed four-component coupling reactions and gold-catalyzed cycloisomerizations of acetylenic oximes also represent powerful methods for creating substituted isoxazoles.

Hypervalent Iodine Catalysis: A reliable and efficient method for synthesizing fused isoxazoles involves the intramolecular oxidative cycloaddition of aldoximes using hypervalent iodine(III) species as catalysts. This approach has been shown to produce polycyclic isoxazole derivatives in high yields.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of isoxazole derivatives, including complex structures

Q & A

Q. What are the established synthetic routes for 3-(o-Tolyl)isoxazol-4-amine, and what critical reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursor molecules (e.g., nitriles and hydroxylamine derivatives) under controlled conditions. Key parameters include:
  • Temperature : Reactions often proceed at 80–100°C to ensure complete cyclization .
  • Catalysts : Lewis acids like ZnCl₂ or Cu(OAc)₂ may enhance reaction efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for solubility and stability of intermediates .
  • Example protocol: Reacting o-tolylacetonitrile with hydroxylamine hydrochloride in ethanol under reflux yields the isoxazole core, followed by amine functionalization via nucleophilic substitution .
Synthetic Step Conditions Yield Range References
Cyclocondensation80°C, ethanol, 12h60–75%
Amine functionalizationDMF, K₂CO₃, 24h50–65%

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.4 ppm) and amine groups (δ 3.5–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis?

  • Methodological Answer : Systematic optimization involves:
  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify robust conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining yields >70% .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce byproduct formation .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:
  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobials; IC₅₀ for cytotoxicity) across labs .
  • Structural Purity : Confirm compound integrity via XRD or 2D NMR to rule out isomer interference .
  • Target Selectivity : Use molecular docking to predict binding affinities (e.g., kinase vs. protease targets) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer : SAR studies involve:
  • Systematic Substituent Variation : Modify the o-tolyl group (e.g., electron-withdrawing/-donating groups) to assess bioactivity trends .
  • Pharmacophore Modeling : Identify critical moieties (e.g., isoxazole ring, amine group) using software like Schrödinger .
  • In Silico Screening : Virtual libraries predict analogs with enhanced solubility or target affinity .

Q. What experimental approaches are used to study interactions between this compound and biological targets?

  • Methodological Answer : Mechanistic studies employ:
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) with immobilized enzymes .
  • Crystallography : Resolve 3D structures of compound-protein complexes (e.g., PDB deposition) .
  • Metabolic Profiling : LC-MS/MS tracks metabolite formation in cell-based assays to identify bioactive species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.